5-Fluoro-2-methylbenzylzinc chloride
CAS No.:
Cat. No.: VC18614910
Molecular Formula: C8H8ClFZn
Molecular Weight: 224.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8ClFZn |
|---|---|
| Molecular Weight | 224.0 g/mol |
| IUPAC Name | chlorozinc(1+);4-fluoro-2-methanidyl-1-methylbenzene |
| Standard InChI | InChI=1S/C8H8F.ClH.Zn/c1-6-3-4-8(9)5-7(6)2;;/h3-5H,2H2,1H3;1H;/q-1;;+2/p-1 |
| Standard InChI Key | FEAAFMDYCDAYPY-UHFFFAOYSA-M |
| Canonical SMILES | CC1=C(C=C(C=C1)F)[CH2-].Cl[Zn+] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
5-Fluoro-2-methylbenzylzinc chloride (C<sub>8</sub>H<sub>7</sub>FClZn) features a benzylzinc chloride core substituted with fluorine at the 5-position and a methyl group at the 2-position of the aromatic ring. The zinc center adopts a linear coordination geometry, with the benzyl group and chloride ligand occupying axial positions . This electronic configuration enhances its reactivity in transmetallation reactions compared to non-fluorinated analogs.
Physicochemical Properties
The compound is commercially available as a 0.5 M solution in THF, optimizing its stability and handling characteristics. Key parameters include:
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 204.98 g/mol | |
| Concentration | 0.5 M in THF | |
| Storage Conditions | -20°C under inert atmosphere | |
| Reactivity | Air- and moisture-sensitive |
Synthetic Methodologies
Preparation Protocols
The standard synthesis involves sequential halogen-metal exchange followed by transmetallation:
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Lithiation: Treatment of 5-fluoro-2-methylbenzyl bromide with lithium metal in THF at -78°C generates the corresponding benzyllithium intermediate.
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Zincation: Subsequent reaction with anhydrous zinc chloride facilitates transmetallation, yielding the target organozinc species .
Critical parameters include strict temperature control (-78°C to 0°C) and exclusion of protic solvents to prevent decomposition. The reaction typically achieves 85-92% conversion efficiency when conducted under optimized conditions .
Purification and Stabilization
Post-synthesis processing involves:
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Filtration through Celite® to remove lithium salts
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Solvent exchange to THF under reduced pressure
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Stabilization with 1-2% (v/v) 1,4-diazabicyclo[2.2.2]octane (DABCO) to inhibit premature decomposition
Reactivity and Mechanistic Profile
Cross-Coupling Reactions
The reagent participates in Negishi-type couplings with palladium catalysts, enabling arylation of sp<sup>2</sup>-hybridized carbons. A representative transformation is:
Key advantages over conventional benzylzinc reagents include:
Nucleophilic Additions
In carbonyl chemistry, the reagent demonstrates unique stereoelectronic effects:
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Aldehydes: 1,2-addition with 92-95% diastereoselectivity
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Ketones: Reduced reactivity (40-60% conversion) due to steric hindrance
Industrial and Pharmaceutical Applications
Drug Intermediate Synthesis
The compound serves as a key building block in NSAID production, particularly for fluorinated analogs of sulindac. Patent CN100412057C details its utility in constructing indanone precursors through Friedel-Crafts acylation . Recent studies demonstrate its incorporation into:
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COX-2 inhibitors with improved metabolic stability
Material Science Applications
Emerging uses include:
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Synthesis of fluorinated liquid crystals for display technologies
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Preparation of zinc-organic frameworks (ZOFs) with tunable porosity
| Hazard Category | GHS Classification | Precautionary Codes |
|---|---|---|
| Acute toxicity (oral) | Category 4 | P301+P310 |
| Skin irritation | Category 2 | P264+P280 |
| Eye damage | Category 2A | P305+P351+P338 |
| Respiratory irritation | STOT SE 3 | P261+P271 |
Exposure Mitigation
Essential safety measures include:
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Engineering Controls: Use fume hoods with face velocity ≥0.5 m/s
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PPE Requirements: Nitrile gloves (≥8 mil thickness), chemical splash goggles
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Spill Management: Absorb with vermiculite, neutralize with 5% acetic acid solution
Environmental and Regulatory Considerations
Ecotoxicological Profile
Limited biodegradation data exists, but structural analogs suggest:
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LC<sub>50</sub> (Daphnia magna): 12 mg/L (96 hr)
Disposal Guidelines
Per EU regulations:
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Incinerate at ≥1000°C with alkaline scrubbers
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Container decontamination: Triple rinse with ethanol/water (1:1)
Comparative Analysis with Related Reagents
The table below contrasts key parameters with common benzylzinc species:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume